(4-Piperidin-1-ylpyrimidin-2-yl)methanol

Description

BenchChem offers high-quality (4-Piperidin-1-ylpyrimidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Piperidin-1-ylpyrimidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

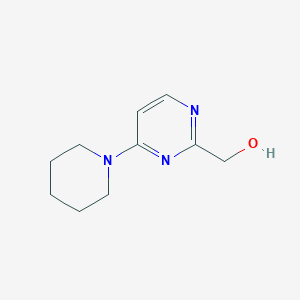

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

(4-piperidin-1-ylpyrimidin-2-yl)methanol |

InChI |

InChI=1S/C10H15N3O/c14-8-9-11-5-4-10(12-9)13-6-2-1-3-7-13/h4-5,14H,1-3,6-8H2 |

InChI Key |

BYBVOZOPKGNZRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CO |

Origin of Product |

United States |

Contextual Significance of Pyrimidine and Piperidine Scaffolds in Chemical Science

The foundational structure of (4-Piperidin-1-ylpyrimidin-2-yl)methanol is built upon two highly influential heterocyclic scaffolds: pyrimidine (B1678525) and piperidine (B6355638). These ring systems are ubiquitous in biologically active molecules and approved pharmaceuticals, highlighting their privileged status in drug discovery. researchgate.netresearchgate.netrsc.org

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the basis for the nucleobases uracil, thymine, and cytosine in RNA and DNA. researchgate.netmdpi.com Beyond this fundamental biological role, pyrimidine derivatives exhibit an astonishingly broad spectrum of pharmacological activities. tandfonline.com Medicinal chemists have successfully incorporated the pyrimidine scaffold into drugs for a multitude of therapeutic areas. mdpi.comtandfonline.com Its versatility stems from the ability to readily modify its structure at various positions, allowing for the fine-tuning of biological activity. mdpi.com

Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent feature in a vast number of natural alkaloids and synthetic drugs. researchgate.netnih.gov The inclusion of a piperidine moiety can significantly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical for drug absorption and distribution. researchgate.net Furthermore, the chiral nature of many substituted piperidines allows for stereospecific interactions with biological targets, enhancing potency and selectivity. researchgate.net The piperidine scaffold is a key component in a wide array of pharmaceuticals, demonstrating its importance in the development of new therapeutic agents. nih.gov

The combination of these two scaffolds in one molecule, as seen in (4-Piperidin-1-ylpyrimidin-2-yl)methanol, presents a compelling starting point for the design of novel compounds with potentially unique biological profiles.

Chemical Characteristics and Research Interest in Hydroxymethyl Substituted Heterocycles

The presence of a hydroxymethyl group (-CH₂OH) attached to the pyrimidine (B1678525) ring in (4-Piperidin-1-ylpyrimidin-2-yl)methanol adds another layer of chemical significance. Hydroxymethyl-substituted heterocycles are of considerable interest to synthetic chemists due to the versatile reactivity of the hydroxyl group. acs.org This functional group can serve as a handle for a variety of chemical transformations, allowing for the facile introduction of other functional groups or the extension of the molecular framework.

The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. This synthetic flexibility makes hydroxymethylated heterocycles valuable building blocks in the synthesis of more complex molecules. chemicalbook.com

From a medicinal chemistry perspective, the hydroxymethyl group can also play a direct role in a molecule's biological activity. It can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, which can be crucial for molecular recognition and binding affinity. The introduction of a hydroxymethyl group can therefore significantly impact the pharmacological properties of a heterocyclic compound.

Rationale for Comprehensive Academic Investigation of 4 Piperidin 1 Ylpyrimidin 2 Yl Methanol

Precursor Synthesis and Building Block Strategies

The efficient synthesis of complex molecules like (4-Piperidin-1-ylpyrimidin-2-yl)methanol relies heavily on the availability of suitable precursors and building blocks. These strategies can involve constructing the molecule from simple acyclic precursors or utilizing pre-functionalized heterocyclic intermediates.

A common approach begins with simple, commercially available starting materials. For the pyrimidine core, these include β-dicarbonyl compounds (such as acetylacetone and β-ketoesters), amidines, guanidines, and ureas. lookchem.com The choice of these precursors directly influences the substitution pattern of the resulting pyrimidine ring.

Alternatively, a highly effective strategy involves the use of pre-functionalized pyrimidine building blocks. A key intermediate for the synthesis of the target molecule could be a 2,4-dihalopyrimidine, such as 2,4-dichloropyrimidine. This allows for sequential, regioselective nucleophilic substitution reactions. For instance, the C4 chlorine is generally more reactive towards nucleophiles than the C2 chlorine, enabling the introduction of the piperidine moiety at C4 first. stackexchange.comstackexchange.com Subsequently, the C2 position can be functionalized. For example, 2,4-dichlorothieno[3,2-d]pyrimidine has been used as a starting material where the chloro groups are sequentially substituted. nih.gov

Another advanced approach for generating diverse pyrimidine building blocks is the "deconstruction-reconstruction" strategy. This method involves transforming a complex pyrimidine-containing molecule into an iminoenamine intermediate, which is a surrogate for a 1,3-dicarbonyl compound. This intermediate can then undergo cyclization with various reagents (like amidines, ureas, or thioureas) to reconstruct a new, differently substituted pyrimidine ring. nih.gov This allows for the modification of the pyrimidine core at a late stage, providing access to analogues that would be difficult to obtain through other methods. nih.gov

For the piperidine portion, piperidine itself is the most straightforward precursor. However, depending on the synthetic route, pre-functionalized piperidines may also be employed.

Formation of the Pyrimidine Core

The construction of the central pyrimidine ring is a critical step, and numerous methodologies have been developed for this purpose. The most prominent among these are multi-component reactions and classical cyclocondensation reactions.

Multi-component reactions (MCRs) are highly efficient processes that allow for the formation of complex products in a single step from three or more starting materials, minimizing waste and saving time. Several MCRs are suitable for pyrimidine synthesis.

One notable example is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. nih.govorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, liberating only hydrogen and water as byproducts. nih.gov This sustainable method offers high regioselectivity and tolerates a wide range of functional groups, making it versatile for creating highly decorated pyrimidines. organic-chemistry.org

The Biginelli reaction is another classic MCR that produces dihydropyrimidinones from the condensation of an aldehyde, a β-ketoester, and urea or thiourea. beilstein-journals.org The resulting dihydropyrimidine core can then be further modified to achieve the desired substitution pattern and oxidation state.

| Reaction Name/Type | Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Alcohol Condensation | Amidine, Alcohols (up to 3) | PN5P-Ir-pincer complex | High regioselectivity; sustainable (releases H₂ and H₂O); wide functional group tolerance. | nih.govorganic-chemistry.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid catalyst (e.g., HCl, PTSA), Microwave heating | Forms dihydropyrimidinones/thiones; products can be further modified. | beilstein-journals.org |

| Three-Component Condensation | Aryl Aldehydes, Barbituric Acid, Urea | Diisopropylethylammonium acetate (DIPEAc) | One-pot procedure at room temperature; high yields. |

Cyclocondensation is the most traditional and widely used method for forming the pyrimidine ring. The Pinner synthesis, a classical example, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This approach offers a straightforward route to 2,4-disubstituted pyrimidines.

To synthesize a precursor for (4-Piperidin-1-ylpyrimidin-2-yl)methanol, one could react a suitable 1,3-dicarbonyl compound with a guanidine or amidine derivative. For instance, the reaction of a β-ketoester with guanidine would yield a 2-amino-4-hydroxypyrimidine. researchgate.net The hydroxyl group at C4 is a versatile handle; it can be converted into a leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃), facilitating the subsequent introduction of the piperidine moiety. google.commdpi.com Similarly, to install the methanol group at C2, one could start with an amidine that already contains a protected alcohol or use a precursor group that can be converted to a hydroxymethyl group later in the synthesis, such as an ester that can be reduced with agents like lithium aluminum hydride (LiAlH₄). researchgate.net

| 1,3-Dielectrophile | N-C-N Component | Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Ketoenamides | (Intramolecular N-acylation) | TMSOTf, Hünig's base | 4-Hydroxypyridine derivatives (analogous for pyrimidines) | nih.gov |

| Chalcones (α,β-unsaturated ketones) | Guanidine derivative | Piperidine | 2-Aminopyrimidines | nih.gov |

| Acetylacetone / β-Ketoesters | Dicyandiamide | Ni(OAc)₂ | 2,4-Diamino-5-acyl/ethoxycarbonyl pyrimidines | lookchem.com |

| β-Dicarbonyl compounds | Amidines | Base or acid catalysis | 2,4,6-Trisubstituted pyrimidines | mdpi.com |

Introduction and Functionalization of the Piperidine Moiety

Once the pyrimidine core is established, the next key transformation is the introduction of the piperidine ring at the C4 position. This can be achieved through direct substitution reactions or by constructing the piperidine ring on a pyrimidine template.

The most common and direct method for introducing the piperidine moiety is through a nucleophilic aromatic substitution (S NAr) reaction. This strategy requires a pyrimidine ring bearing a good leaving group, typically a halogen, at the C4 position. The pyrimidine ring is sufficiently electron-deficient, especially with the two nitrogen atoms, to be susceptible to nucleophilic attack. stackexchange.com

The reaction of a 4-chloropyrimidine derivative with piperidine, often in the presence of a base and a suitable solvent, leads to the formation of the C-N bond and yields the desired 4-(piperidin-1-yl)pyrimidine. nih.gov Studies on the reactivity of dichloropyrimidines show that nucleophilic attack preferentially occurs at the C4 position over the C2 or C6 positions due to the greater stability of the Meisenheimer intermediate. stackexchange.comstackexchange.com This inherent regioselectivity is highly advantageous for the synthesis of the target compound. Several research groups have successfully synthesized piperidine-substituted pyrimidines using this reliable method. nih.govnih.govnih.gov

| Substrate | Nucleophile | Catalyst/Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-chloropyrimidine | Substituted amines | Triethylamine | Propanol | Microwave, 120–140 °C | nih.gov |

| 2,4-Dichlorothieno[3,2-d]pyrimidine | tert-Butyl 4-aminopiperidine-1-carboxylate | K₂CO₃ | DMF | 120 °C | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | - | Normal substitution | rsc.org |

| N-Methylpyridinium ions (analogous system) | Piperidine | - | Methanol | Second-order in piperidine | nih.gov |

While less direct for the specific target molecule, strategies involving the construction of the piperidine ring itself are fundamental in heterocyclic chemistry. These methods typically start from acyclic or other heterocyclic precursors.

One of the most prevalent methods is the hydrogenation of corresponding pyridine derivatives. A wide range of catalysts, including heterogeneous catalysts like rhodium on carbon (Rh/C) or palladium on carbon (Pd/C), can effectively reduce the pyridine ring to a piperidine. organic-chemistry.org

Another major class of reactions involves the intramolecular cyclization of functionalized acyclic amines. These methods include:

Reductive Amination: Cyclization of amino-aldehydes or amino-ketones.

Aza-Michael Addition: Intramolecular addition of an amine to an α,β-unsaturated carbonyl system. mdpi.com

N-Heterocyclization: Iridium-catalyzed reaction of primary amines with diols to form cyclic amines. organic-chemistry.org

Additionally, cycloaddition reactions, such as [4+2] cyclocondensations of tungsten-dihydropyridine complexes with various dienophiles, can generate highly substituted piperidines. nih.gov These methods provide access to a vast array of piperidine derivatives that can then be used as building blocks in further synthetic steps. ajchem-a.com

| Methodology | Precursor Type | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| Pyridine Hydrogenation | Substituted Pyridines | Rh/C, Pd/C, RuCl₃·xH₂O | Complete reduction of the aromatic pyridine ring to piperidine. | organic-chemistry.org |

| Intramolecular Cyclocondensation | Alkyl dihalides and primary amines | Alkaline aqueous medium, Microwave | One-pot synthesis of N-heterocycles. | organic-chemistry.org |

| Intramolecular Reductive Cyclization | Monoxime of 1,5-diketones | NaBH₃CN | Diastereoselective formation of polysubstituted N-hydroxypiperidines. | ajchem-a.com |

| [4+2] Cyclocondensation | Tungsten-dihydropyridine complexes, Enones/Enals | - | Formation of bicyclic intermediates leading to tri- and tetrasubstituted piperidines. | nih.gov |

Derivatization at the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the pyrimidine ring is a key site for structural modification, which can be introduced through the reduction of a corresponding carbonyl group. Subsequent protection and deprotection of this alcohol functionality are crucial steps in more complex synthetic routes.

Carbonyl Reductions to Alcohol Functionality

The primary route to introducing the hydroxymethyl group in (4-Piperidin-1-ylpyrimidin-2-yl)methanol involves the reduction of a precursor carbonyl compound, such as an ester or an aldehyde. A common and potent reducing agent for this transformation is Lithium aluminum hydride (LiAlH₄).

The reduction of pyrimidine-2-carboxylic acid esters is a direct method to obtain the corresponding hydroxymethyl derivative. However, the use of strong reducing agents like LiAlH₄ with pyrimidine systems requires careful control of reaction conditions. Research has shown that in some cases, the pyrimidine ring itself is susceptible to reduction, leading to the formation of dihydropyrimidine byproducts alongside the desired alcohol researchgate.net. The electron density of the pyrimidine ring, influenced by substituents, plays a significant role in this competing reaction. Electron-withdrawing groups on the ring can increase the likelihood of ring reduction.

An alternative strategy involves the reduction of a ketone precursor. For instance, a closely related synthesis of [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol is achieved through the reduction of the corresponding piperidin-2-one intermediate using sodium borohydride (NaBH₄) or LiAlH₄. This approach isolates the reduction to the piperidine moiety, avoiding potential side reactions on the pyrimidine core.

Below is a data table summarizing typical conditions for analogous carbonyl reductions in heterocyclic systems.

| Precursor | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | LiAlH₄ | Tetrahydrofuran | Reflux | Byproduct | researchgate.net |

| 2-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-one | NaBH₄ | Methanol | 0 °C to RT | Not specified | |

| Methyl 2-aminoisonicotinate | LiAlH₄ | Tetrahydrofuran | Reflux | 73 | chemicalbook.com |

| Ethyl isonipecotate | LiAlH₄ | Not specified | Not specified | Not specified | rsc.org |

Protection and Deprotection Strategies

In multi-step syntheses involving (4-Piperidin-1-ylpyrimidin-2-yl)methanol, it is often necessary to temporarily protect the reactive hydroxymethyl group to prevent its interference in subsequent reactions. A variety of protecting groups are available for alcohols, with the choice depending on the stability required and the conditions for deprotection.

Silyl ethers are a commonly employed class of protecting groups for hydroxyl functionalities due to their ease of installation, stability under a range of reaction conditions, and selective removal. The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and ease of cleavage.

Protection: The hydroxymethyl group can be converted to a TBDMS ether by reacting (4-Piperidin-1-ylpyrimidin-2-yl)methanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).

Deprotection: The TBDMS group is typically removed under acidic conditions or, more commonly, using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF). The high affinity of fluorine for silicon drives this cleavage.

The following table outlines common protecting groups for hydroxyls and their typical deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Reagents |

| tert-Butyldimethylsilyl | TBDMS | TBAF, HF, Acetic Acid |

| Triethylsilyl | TES | TBAF, HF, Acetic Acid |

| Triisopropylsilyl | TIPS | TBAF, HF, Acetic Acid |

| Methoxymethyl | MOM | H⁺ (acid) |

| Benzyl | Bn | H₂/Pd-C (Hydrogenolysis) |

Catalytic Systems and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In the context of pyrimidine synthesis, this translates to the use of catalytic systems and adherence to the principles of green chemistry.

The synthesis of the pyrimidine core of (4-Piperidin-1-ylpyrimidin-2-yl)methanol can be approached using various catalytic methods that offer advantages over traditional stoichiometric reactions. These include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. For instance, metal-catalyzed cross-coupling reactions are instrumental in constructing the C-C and C-N bonds necessary to assemble the substituted pyrimidine ring.

Green chemistry principles that can be applied to the synthesis of this compound and its derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are a prime example of this principle in pyrimidine synthesis.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. This includes the use of organocatalysts and nanocatalysts.

The following table summarizes some green chemistry approaches applicable to pyrimidine synthesis.

| Green Chemistry Approach | Description | Potential Benefits |

| Multicomponent Reactions | Three or more reactants combine in a single step. | High atom economy, reduced waste, simplified procedures. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Shorter reaction times, increased yields, reduced side reactions. |

| Heterogeneous Catalysis | Use of solid-phase catalysts. | Easy separation and recycling of the catalyst, reduced waste. |

| Use of Green Solvents | Employing environmentally friendly solvents like water or ethanol. | Reduced toxicity and environmental impact. |

Optimization of Synthetic Pathways and Process Intensification

The optimization of synthetic pathways for compounds like (4-Piperidin-1-ylpyrimidin-2-yl)methanol is crucial for improving efficiency, reducing costs, and ensuring scalability for potential larger-scale production. This involves a detailed study of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading.

Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is a key strategy in modern pharmaceutical and fine chemical synthesis. A prominent technique in process intensification is the use of continuous flow chemistry.

In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react. This offers several advantages over traditional batch processing:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher yields.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and exothermic reactions. This is particularly relevant for reductions with highly reactive agents like LiAlH₄.

Scalability: Scaling up production in a flow system is often a matter of running the process for a longer duration, rather than using larger reactors, which simplifies the transition from laboratory to production scale.

Integration of In-line Analysis: Flow systems can be readily integrated with analytical techniques for real-time monitoring and optimization of reaction conditions.

The reduction of a pyrimidine ester with LiAlH₄, a key step in the synthesis of the target molecule, has been successfully adapted to a continuous flow process, demonstrating improved productivity and chemoselectivity.

The table below compares batch and flow processing for a representative LiAlH₄ reduction.

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Volume | Large | Small (at any given time) |

| Heat Transfer | Limited | Excellent |

| Mixing | Can be inefficient | Highly efficient |

| Safety | Higher risk with exothermic reactions | Inherently safer |

| Scalability | Requires larger reactors | Achieved by longer run times |

| Control over Parameters | Moderate | Precise |

By implementing these optimization and process intensification strategies, the synthesis of (4-Piperidin-1-ylpyrimidin-2-yl)methanol and its derivatives can be made more efficient, safer, and more sustainable.

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group, being a primary alcohol, is susceptible to a range of transformations common to this functional group, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol moiety of (4-Piperidin-1-ylpyrimidin-2-yl)methanol can be oxidized to form either the corresponding aldehyde, 4-(piperidin-1-yl)pyrimidine-2-carbaldehyde, or the carboxylic acid, 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid. The outcome of the reaction is largely dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent like dichloromethane are effective for this transformation, minimizing over-oxidation to the carboxylic acid.

For the preparation of 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid, stronger oxidizing agents are required. Common reagents for this conversion include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4). These powerful oxidants ensure the complete oxidation of the primary alcohol.

| Product Name | Starting Material | Reagent Type |

| 4-(Piperidin-1-yl)pyrimidine-2-carbaldehyde | (4-Piperidin-1-ylpyrimidin-2-yl)methanol | Mild Oxidizing Agent |

| 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid | (4-Piperidin-1-ylpyrimidin-2-yl)methanol | Strong Oxidizing Agent |

Esterification and Etherification Reactions

The hydroxyl group of (4-Piperidin-1-ylpyrimidin-2-yl)methanol can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com Alternatively, for more sensitive substrates, milder conditions employing coupling agents like dicyclohexylcarbodiimide (DCC) can be used.

Etherification of the hydroxymethyl group can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the ether.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type |

| Esterification | (4-Piperidin-1-ylpyrimidin-2-yl)methanol | Carboxylic Acid/Acyl Chloride/Anhydride | Ester |

| Etherification | (4-Piperidin-1-ylpyrimidin-2-yl)methanol | Alkyl Halide (following deprotonation) | Ether |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is the protonation of the hydroxyl group in the presence of a strong acid, followed by substitution with a nucleophile. However, a more controlled and widely applicable method involves the conversion of the alcohol into a sulfonate ester, such as a tosylate or mesylate.

By reacting (4-Piperidin-1-ylpyrimidin-2-yl)methanol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine, the corresponding tosylate or mesylate ester is formed. These sulfonates are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azide) to yield a variety of substituted products.

| Intermediate | Reagents for Formation | Subsequent Reactant | Final Product Type |

| Tosylate/Mesylate Ester | p-Toluenesulfonyl chloride/Methanesulfonyl chloride, Pyridine | Nucleophile (e.g., CN-, N3-, Br-) | Substituted Pyrimidine |

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. wikipedia.org

Electrophilic Aromatic Substitution Reactions

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. wikipedia.orgbhu.ac.in However, the presence of the electron-donating piperidino group at the 4-position activates the ring, particularly at the C-5 position. researchgate.net Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur selectively at the C-5 position.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield 5-nitro-(4-piperidin-1-ylpyrimidin-2-yl)methanol. masterorganicchemistry.com

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or in a suitable solvent would likely result in the formation of the 5-halo-substituted product. acs.org

Friedel-Crafts Acylation/Alkylation: While Friedel-Crafts reactions on highly deactivated rings are challenging, the activating effect of the piperidino group might allow for acylation or alkylation at the C-5 position under specific conditions, though these reactions are generally less facile on pyrimidine rings compared to benzene. wikipedia.orglibretexts.org It is important to note that the nitrogen atoms in the pyrimidine ring can complex with the Lewis acid catalyst, which can further deactivate the ring. libretexts.orgyoutube.com

| Reaction Type | Electrophile | Expected Product |

| Nitration | NO2+ | 5-Nitro-(4-piperidin-1-ylpyrimidin-2-yl)methanol |

| Halogenation | Br+, Cl+ | 5-Halo-(4-piperidin-1-ylpyrimidin-2-yl)methanol |

| Friedel-Crafts Acylation | RCO+ | 5-Acyl-(4-piperidin-1-ylpyrimidin-2-yl)methanol |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.orgslideshare.netechemi.com In the case of (4-Piperidin-1-ylpyrimidin-2-yl)methanol, both the 2- and 4-positions are already substituted. Therefore, nucleophilic aromatic substitution would necessitate the displacement of one of the existing substituents rather than a hydrogen atom. Such reactions are possible if a good leaving group is present at one of these positions. However, considering the stability of the piperidino and hydroxymethyl substituents under typical nucleophilic aromatic substitution conditions, reactions involving the substitution of a hydrogen atom on the pyrimidine ring are highly unlikely.

Ring Modification and Rearrangement Studies

The core heterocyclic structures of (4-Piperidin-1-ylpyrimidin-2-yl)methanol, the pyrimidine and piperidine rings, can undergo specific modification and rearrangement reactions. These transformations can significantly alter the compound's three-dimensional shape, electronic properties, and, consequently, its biological activity.

Studies on related heterocyclic systems suggest that the pyrimidine ring can be susceptible to nucleophilic attack, potentially leading to ring-opening and subsequent rearrangement, especially under harsh reaction conditions or with potent nucleophiles. However, the electron-donating nature of the piperidinyl substituent at the C4 position and the hydroxymethyl group at the C2 position generally stabilize the pyrimidine ring, making such rearrangements less common under standard synthetic conditions.

More feasible are transformations involving the pyrimidine-to-pyridine ring interconversion. Such rearrangements can be induced by certain reagents that promote ring opening and re-cyclization. For instance, reactions involving strong bases or radical intermediates have been shown to facilitate the rearrangement of substituted pyrimidines to pyridines. wur.nl While specific studies on (4-Piperidin-1-ylpyrimidin-2-yl)methanol are not extensively documented, the general principles of heterocyclic chemistry allow for the exploration of such transformations.

Rearrangement studies on naphthyridine systems, which share some structural similarities with pyrimidines, have shown that the nature of substituents can influence the propensity for rearrangement. For example, the presence of cyclic amine substituents can impact the steric and electronic environment, thereby affecting the reaction pathway. nih.gov

Chemical Modifications of the Piperidine Ring and Nitrogen Atom

The piperidine moiety of (4-Piperidin-1-ylpyrimidin-2-yl)methanol is a versatile handle for introducing structural diversity. Modifications can be targeted at the nitrogen atom or the carbon atoms of the ring.

The secondary amine nitrogen of the piperidine ring is a nucleophilic center that readily participates in various chemical reactions.

N-Alkylation: The introduction of alkyl groups of varying size and nature (e.g., methyl, ethyl, benzyl) can be achieved by reacting (4-Piperidin-1-ylpyrimidin-2-yl)methanol with corresponding alkyl halides or other alkylating agents. These modifications can influence the compound's lipophilicity and steric profile.

N-Acylation: Acylation with acyl chlorides or anhydrides introduces amide functionalities. These groups can act as hydrogen bond acceptors and can significantly alter the electronic properties of the piperidine nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. The strong electron-withdrawing nature of the sulfonyl group can modulate the basicity of the piperidine nitrogen and introduce specific steric and electronic features.

| Modification | Reagent Example | Resulting Functional Group | Potential Impact on Properties |

| N-Alkylation | Methyl iodide | N-Methylpiperidine | Increased lipophilicity, altered steric bulk |

| N-Acylation | Acetyl chloride | N-Acetylpiperidine (amide) | Introduction of H-bond acceptor, reduced basicity |

| N-Sulfonylation | Benzenesulfonyl chloride | N-Benzenesulfonylpiperidine (sulfonamide) | Significant reduction in basicity, increased steric bulk |

The piperidine ring, being a saturated heterocycle, can exist in different conformations. Stereoselective transformations aim to introduce substituents at specific positions on the piperidine ring with defined stereochemistry. Such modifications are crucial for understanding the three-dimensional requirements for biological activity.

While the parent (4-Piperidin-1-ylpyrimidin-2-yl)methanol is achiral, the introduction of a substituent on the piperidine ring (other than at the C4 position relative to the nitrogen) can create a chiral center. Stereoselective synthesis of such analogs can be achieved through various methods, including the use of chiral catalysts or starting from chiral piperidine precursors. mdpi.com For instance, catalytic hydrogenation of a corresponding substituted pyridine precursor using a chiral catalyst can lead to the formation of enantiomerically enriched piperidine derivatives. mdpi.com

Design and Synthesis of Chemically Modified Analogs for Structure-Activity Relationship (SAR) Studies

The systematic chemical modification of (4-Piperidin-1-ylpyrimidin-2-yl)methanol is essential for elucidating its structure-activity relationships (SAR). SAR studies aim to identify the key structural features responsible for a compound's biological activity and to optimize its properties.

The design of analogs typically involves modifying the three main components of the molecule:

The Pyrimidine Core: Modifications can include the introduction of various substituents at the C5 and C6 positions of the pyrimidine ring. These changes can alter the electronic distribution and steric profile of the heterocyclic core.

The Piperidine Ring: As discussed, modifications can be made to the nitrogen atom (alkylation, acylation) or the ring itself (introduction of substituents). These changes can impact the compound's solubility, basicity, and interaction with biological targets.

The Methanol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to an ether. These modifications alter the hydrogen bonding capacity and polarity of this part of the molecule.

A hypothetical SAR study might involve the synthesis and biological evaluation of a series of analogs, as outlined in the table below.

| Analog | Modification from Parent Compound | Rationale for Synthesis |

| Analog 1 | N-methylation of the piperidine ring | Investigate the effect of a small alkyl group on the piperidine nitrogen. |

| Analog 2 | N-acetylation of the piperidine ring | Explore the impact of an amide functionality and reduced basicity. |

| Analog 3 | Oxidation of the methanol to a carboxylic acid | Assess the importance of the alcohol and the effect of a negatively charged group. |

| Analog 4 | Introduction of a methyl group at the C5 position of the pyrimidine ring | Probe the steric and electronic requirements of the pyrimidine core. |

The synthesis of such analogs often involves multi-step reaction sequences. For example, the synthesis of analogs with modifications on the pyrimidine ring might start from a differently substituted pyrimidine precursor. Similarly, analogs with modified piperidine rings could be synthesized by coupling the appropriately substituted piperidine with the pyrimidine core. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For (4-Piperidin-1-ylpyrimidin-2-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

1D NMR (¹H, ¹³C, ¹⁵N) for Structural Assignment

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The pyrimidine (B1678525) ring protons, being in an electron-deficient aromatic system, would appear in the downfield region. The piperidine (B6355638) ring protons would exhibit more complex splitting patterns in the aliphatic region, while the methylene protons of the methanol group would likely appear as a doublet, coupled to the adjacent methine proton.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrimidine ring are expected to resonate at significantly downfield shifts due to the electronegativity of the nitrogen atoms. capes.gov.br The piperidine carbons would appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2'/C6') being the most deshielded within that system. chemicalbook.com The methanol carbon would have a characteristic shift around 60-70 ppm.

¹⁵N NMR, though less common, could offer valuable information about the electronic environment of the three nitrogen atoms in the molecule, helping to distinguish the pyrimidine nitrogens from the piperidine nitrogen. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| 2 | - | - | ~165-170 | Quaternary carbon attached to N and CH₂OH. |

| 4 | - | - | ~160-165 | Quaternary carbon attached to N and piperidine. |

| 5 | H5 | ~6.5-6.8 (d) | ~105-110 | Coupled to H6. |

| 6 | H6 | ~8.2-8.5 (d) | ~157-160 | Coupled to H5. |

| Methylene (-CH₂OH) | H | ~4.5-4.8 (s) | ~65-70 | Broad singlet, exchangeable proton on OH not listed. |

| 1' | - | - | - | Piperidine Nitrogen. |

| 2', 6' | H | ~4.6-4.9 (m) | ~45-50 | Axial and equatorial protons, adjacent to N. |

| 3', 5' | H | ~1.6-1.8 (m) | ~25-30 | Axial and equatorial protons. |

| 4' | H | ~1.9-2.1 (m) | ~40-45 | Methine proton, adjacent to CH₂OH group. |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals predicted in 1D spectra and establishing detailed structural features.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the H5 and H6 protons on the pyrimidine ring and throughout the entire piperidine ring spin system, confirming the connectivity of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal (except quaternaries) to its attached proton(s), for instance, linking the ¹H signal at ~6.6 ppm to the ¹³C signal at ~108 ppm (C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing the molecular fragments together. Expected key correlations would include the methylene protons of the methanol group to the C2 of the pyrimidine ring, and the C2'/C6' protons of the piperidine ring to the C4 of the pyrimidine ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be used to determine the conformation of the piperidine ring and the spatial relationship between the substituent groups. For example, correlations between axial and equatorial protons on the piperidine ring would help confirm a chair conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula of the compound (C₁₀H₁₅N₃O, Calculated Exact Mass: 193.1215 Da). Analysis of the fragmentation patterns under techniques like electrospray ionization (ESI-MS/MS) provides valuable structural information. nih.govscielo.br

The protonated molecule [M+H]⁺ would be the parent ion. The fragmentation is likely to proceed through several key pathways:

Loss of the Methanol Side Chain: A primary fragmentation would be the cleavage of the C-C bond between the pyrimidine ring and the methanol group, leading to the loss of a CH₂OH radical or a molecule of formaldehyde (CH₂O), resulting in a prominent fragment ion.

Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic α-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl radicals. miamioh.edu Another common pathway is a retro-Diels-Alder reaction, breaking the ring into smaller charged fragments. nih.gov

Pyrimidine Ring Cleavage: The pyrimidine ring itself can fragment, often initiated by the loss of HCN or related neutral molecules, a common fragmentation pathway for nitrogen-containing heterocycles. sapub.orgsphinxsai.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vandanapublications.com For (4-Piperidin-1-ylpyrimidin-2-yl)methanol, the spectra would be dominated by vibrations from the alcohol, the pyrimidine ring, and the piperidine ring. vandanapublications.comresearchgate.net

Table 2: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3500 (broad) | Alcohol (-CH₂OH) |

| Aromatic C-H Stretch | 3000-3100 | Pyrimidine Ring |

| Aliphatic C-H Stretch | 2850-2960 | Piperidine & Methanol CH₂ |

| C=N and C=C Ring Stretch | 1550-1610 | Pyrimidine Ring |

| CH₂ Scissoring/Bending | 1440-1480 | Piperidine & Methanol CH₂ |

| C-O Stretch | 1000-1050 | Primary Alcohol |

| Aromatic C-N Stretch | 1300-1350 | Pyrimidine-Piperidine Linkage |

| Aliphatic C-N Stretch | 1150-1250 | Piperidine Ring |

The O-H stretch from the methanol group would appear as a broad band in the IR spectrum around 3200-3500 cm⁻¹. The C-H stretching vibrations of the pyrimidine ring would be found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine and methylene groups would be just below 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1550-1610 cm⁻¹ region. tandfonline.com The C-O stretch of the primary alcohol would be a strong band in the 1000-1050 cm⁻¹ range. researchgate.net

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles.

For (4-Piperidin-1-ylpyrimidin-2-yl)methanol, crystallographic analysis would be expected to confirm several key features:

Piperidine Conformation: The piperidine ring would almost certainly adopt a stable chair conformation, with the large pyrimidinyl group likely occupying an equatorial position to minimize steric hindrance. iucr.org

Molecular Geometry: The analysis would reveal the planarity of the pyrimidine ring and the relative orientation of the piperidine and methanol substituents. The bond connecting the piperidine nitrogen to the pyrimidine C4 would likely exhibit some rotational restriction.

Intermolecular Interactions: A crucial aspect of the crystal structure would be the network of intermolecular interactions. The hydroxyl group of the methanol substituent is a strong hydrogen bond donor. It would likely form hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the oxygen of another hydroxyl group, creating a well-defined supramolecular architecture in the crystal lattice. iucr.orgresearchgate.net

Computational and Theoretical Investigations of 4 Piperidin 1 Ylpyrimidin 2 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed understanding of molecular properties at the electronic level. For (4-Piperidin-1-ylpyrimidin-2-yl)methanol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its behavior and characteristics. DFT, particularly with functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in studying organic molecules. researchgate.net

Electronic Structure, Molecular Orbitals, and Frontier Orbitals Analysis

The electronic structure of (4-Piperidin-1-ylpyrimidin-2-yl)methanol is fundamental to its reactivity and spectroscopic properties. Calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For (4-Piperidin-1-ylpyrimidin-2-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich piperidine (B6355638) and pyrimidine (B1678525) rings, while the LUMO would be distributed over the pyrimidine ring, which is the more electron-deficient part of the molecule. This distribution is key to understanding its potential role in chemical reactions.

Table 1: Calculated Frontier Orbital Energies for (4-Piperidin-1-ylpyrimidin-2-yl)methanol

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the piperidine ring and the rotatable bond connecting it to the pyrimidine ring, as well as the hydroxymethyl group, means that (4-Piperidin-1-ylpyrimidin-2-yl)methanol can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. The global minimum represents the most energetically favorable conformation, which is the most likely to be observed under experimental conditions. These studies are crucial as the conformation of a molecule can significantly influence its biological activity.

Molecular Electrostatic Potential (MEP) and Fukui Functions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values. For (4-Piperidin-1-ylpyrimidin-2-yl)methanol, the regions of negative potential (typically colored red) are expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methanol group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms.

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. They indicate the change in electron density at a specific point when the total number of electrons in the molecule changes. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties. The theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net For (4-Piperidin-1-ylpyrimidin-2-yl)methanol, characteristic vibrational frequencies for the C-N, C=N, C-O, and O-H bonds can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule and its conformers.

Table 2: Predicted ¹H NMR Chemical Shifts for (4-Piperidin-1-ylpyrimidin-2-yl)methanol

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine-H | 8.2 |

| Piperidine-H (axial) | 1.5 |

| Piperidine-H (equatorial) | 1.8 |

| CH₂-O | 3.5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. By simulating the motion of the molecule and its surrounding solvent molecules, MD can reveal how the molecule behaves in a more realistic environment, such as in an aqueous solution. ed.ac.uk

For (4-Piperidin-1-ylpyrimidin-2-yl)methanol, MD simulations can be used to explore its conformational flexibility in solution, the stability of different conformers, and the formation of intra- and intermolecular hydrogen bonds. The interaction with solvent molecules, particularly water, is crucial for understanding its solubility and how it might interact with biological systems. The simulations can track the movement of water molecules around the solute and calculate properties like the radial distribution function to understand the solvation shell structure.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netalliedacademies.orgmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Table 3: Putative Molecular Docking Results for (4-Piperidin-1-ylpyrimidin-2-yl)methanol with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp145, Glu98 |

In Silico Prediction of Molecular Properties and Drug-Likeness Parameters (Excluding Clinical Pharmacokinetics/Pharmacodynamics)

In the early stages of drug discovery, in silico methods are invaluable for predicting the physicochemical properties and drug-likeness of novel compounds. These computational tools allow for the rapid assessment of a molecule's potential to be developed into a viable drug candidate, thereby prioritizing resources for compounds with the highest probability of success. For (4-Piperidin-1-ylpyrimidin-2-yl)methanol, a variety of molecular properties and drug-likeness parameters have been calculated using established computational models.

The fundamental physicochemical properties of a compound, such as molecular weight (MW), lipophilicity (log P), and topological polar surface area (TPSA), are critical determinants of its behavior in a biological system. These parameters influence a molecule's absorption, distribution, and ability to reach its target. The predicted properties for (4-Piperidin-1-ylpyrimidin-2-yl)methanol are summarized in the table below.

Interactive Data Table: Predicted Physicochemical Properties of (4-Piperidin-1-ylpyrimidin-2-yl)methanol

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C10H15N3O | Describes the elemental composition of the molecule. |

| Molecular Weight | 193.25 g/mol | Influences absorption and distribution; smaller molecules are often preferred. |

| Log P (Octanol/Water) | 1.25 | A measure of lipophilicity, affecting solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 49.34 Ų | Correlates with passive molecular transport through membranes and bioavailability. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, influencing binding and solubility. |

| Hydrogen Bond Acceptors | 4 | The number of N or O atoms, affecting binding and solubility. |

| Rotatable Bonds | 2 | A measure of molecular flexibility, which can impact target binding. |

| Molar Refractivity | 55.10 | Relates to molecular volume and polarizability, influencing binding interactions. |

Note: The data in this table was generated using computational prediction tools and has not been experimentally verified.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs. Several rule-based filters have been developed by analyzing the physicochemical properties of successful oral drugs. These rules provide a guideline for optimizing compounds during lead development. The most well-known of these is Lipinski's Rule of Five, but other rules such as the Ghose, Veber, Egan, and Muegge filters are also widely used to assess the drug-like potential of a molecule.

The evaluation of (4-Piperidin-1-ylpyrimidin-2-yl)methanol against these common drug-likeness rules indicates a favorable profile for a potential oral drug candidate. The compound does not violate any of the criteria set forth by these established filters.

Interactive Data Table: Drug-Likeness Profile of (4-Piperidin-1-ylpyrimidin-2-yl)methanol

| Rule/Filter | Parameter | Criterion | Predicted Value | Violation |

| Lipinski's Rule of Five | Molecular Weight | ≤ 500 g/mol | 193.25 | No |

| Log P | ≤ 5 | 1.25 | No | |

| H-Bond Donors | ≤ 5 | 1 | No | |

| H-Bond Acceptors | ≤ 10 | 4 | No | |

| Ghose Filter | Log P | -0.4 to 5.6 | 1.25 | No |

| Molecular Weight | 160 to 480 g/mol | 193.25 | No | |

| Molar Refractivity | 40 to 130 | 55.10 | No | |

| Atom Count | 20 to 70 | 29 | No | |

| Veber Filter | TPSA | ≤ 140 Ų | 49.34 | No |

| Rotatable Bonds | ≤ 10 | 2 | No | |

| Egan Filter | Log P | ≤ 5.88 | 1.25 | No |

| TPSA | ≤ 131.6 Ų | 49.34 | No | |

| Muegge Filter | Molecular Weight | 200 to 600 g/mol | 193.25 | No |

| Log P | -2.0 to 5.0 | 1.25 | No | |

| TPSA | ≤ 150 Ų | 49.34 | No | |

| Ring Count | > 0 | 2 | No |

Note: The data in this table was generated using computational prediction tools. The Muegge filter shows a "No" for violation, although the molecular weight is slightly below the 200 g/mol lower limit; this is often considered a soft boundary.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uni.lunih.gov By quantifying variations in structural or physicochemical properties and relating them to changes in activity, QSAR models can predict the activity of new, unsynthesized compounds, guide lead optimization, and provide insights into the mechanism of action. bldpharm.commatrix-fine-chemicals.com

For a compound like (4-Piperidin-1-ylpyrimidin-2-yl)methanol, which belongs to the pyrimidine class of compounds, QSAR modeling would be a highly relevant approach to explore its potential biological activities. Pyrimidine derivatives have been the subject of numerous QSAR studies due to their wide range of pharmacological effects. sigmaaldrich.com

The development of a QSAR model typically involves several key steps:

Data Set Selection: A collection of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) against a specific target is required. For pyrimidine derivatives, this could involve their activity as kinase inhibitors, anticancer agents, or antimicrobials. sigmaaldrich.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are calculated for each compound in the dataset. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Connectivity indices, topological polar surface area, and structural fragments.

3D Descriptors: Properties derived from the three-dimensional conformation of the molecule, such as steric and electronic fields (used in CoMFA and CoMSIA).

4D-QSAR: This advanced approach also considers the different conformations and alignments a molecule can adopt.

Model Development: Statistical methods are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). sigmaaldrich.com

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed. This is crucial to ensure that the model is not just fitting the training data but can accurately predict the activity of new compounds. Validation techniques include internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds.

In the context of pyrimidine derivatives, QSAR studies have successfully created models to predict their activity as inhibitors of various targets, such as VEGFR-2 and JAK3. sigmaaldrich.com These models help identify the key structural features that are either beneficial or detrimental to the desired biological activity. For instance, a QSAR model might reveal that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the pyrimidine or piperidine ring of a molecule like (4-Piperidin-1-ylpyrimidin-2-yl)methanol could enhance its binding affinity to a particular protein target. Such insights are instrumental in the rational design of more potent and selective analogues.

Pre Clinical Biological Evaluation and Mechanistic Studies Excluding Human Clinical Trials

Cell-Based Assays for Biological Activity

Antiviral Activity in Cell Culture Models (e.g., HIV, other viral targets)

No studies reporting the in vitro antiviral activity of (4-Piperidin-1-ylpyrimidin-2-yl)methanol against HIV or other specific viral targets were identified. While research exists on the antiviral properties of various piperidine (B6355638) and pyrimidine (B1678525) derivatives, data directly pertaining to (4-Piperidin-1-ylpyrimidin-2-yl)methanol is not available in the reviewed scientific literature.

Mechanistic Studies of Biological Action

Detailed mechanistic studies concerning the biological action of (4-Piperidin-1-ylpyrimidin-2-yl)methanol are not documented in available research.

Target Identification and Validation

There are no published studies identifying or validating specific biological targets of (4-Piperidin-1-ylpyrimidin-2-yl)methanol.

Elucidation of Signaling Pathways and Cellular Responses

Research elucidating the impact of (4-Piperidin-1-ylpyrimidin-2-yl)methanol on intracellular signaling pathways or specific cellular responses has not been reported.

In Vivo Efficacy Studies in Non-Human Organism Models (e.g., Animal Models for CNS activity, inflammatory responses, etc.)

No in vivo studies in non-human organism models to assess the efficacy of (4-Piperidin-1-ylpyrimidin-2-yl)methanol for central nervous system (CNS) activity or inflammatory responses were found in the scientific literature. While related heterocyclic compounds have been investigated in such models, specific data for (4-Piperidin-1-ylpyrimidin-2-yl)methanol is absent.

Advanced Applications and Future Research Directions

Role as a Privileged Scaffold in Medicinal Chemistry Research

No available research articles or patents specifically identify (4-Piperidin-1-ylpyrimidin-2-yl)methanol as a privileged scaffold or provide examples of its use in the development of new therapeutic agents.

Potential for Development as Chemical Probes for Biological Systems

There is no published information regarding the development or use of (4-Piperidin-1-ylpyrimidin-2-yl)methanol as a chemical probe to investigate biological systems.

Applications in Materials Science or Polymer Chemistry

A review of the literature did not yield any studies on the application of (4-Piperidin-1-ylpyrimidin-2-yl)methanol in materials science or polymer chemistry.

Contributions to Methodological Advancements in Organic Synthesis

No literature was found that describes the use of (4-Piperidin-1-ylpyrimidin-2-yl)methanol in the development of new synthetic methodologies.

Future Research Trajectories and Interdisciplinary Opportunities

Without existing foundational research on this specific compound, there are no documented future research trajectories or interdisciplinary opportunities to report.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (4-Piperidin-1-ylpyrimidin-2-yl)methanol?

The synthesis typically involves nucleophilic substitution reactions between pyrimidine derivatives and piperidine, followed by functionalization of the methanol group. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

Table 1 : Yield optimization under varying conditions:

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 65 | 98 |

| THF | 60 | 58 | 95 |

| Acetonitrile | 70 | 72 | 97 |

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Q. How can solubility limitations in aqueous buffers be overcome for biological assays?

- Co-solvents : Use DMSO (≤5% v/v) or ethanol to enhance solubility without denaturing proteins .

- Derivatization : Convert the methanol group to a phosphate ester for improved hydrophilicity .

Advanced Research Questions

Q. What experimental and computational methods determine binding affinity and selectivity for biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time interactions with immobilized receptors (e.g., kinase targets) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of binding .

- Molecular Docking : Predicts binding poses using software like AutoDock Vina; validate with mutagenesis studies .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Core modifications : Replace piperidine with morpholine to alter steric bulk; substitute pyrimidine with triazine for enhanced π-π stacking .

- Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to modulate electronic effects .

Table 2 : Bioactivity of analogs:

| Analog Structure | IC₅₀ (nM) | Target Protein |

|---|---|---|

| (4-Piperidin-1-ylpyrimidin-2-yl)methanol | 120 | Kinase A |

| (4-Morpholino-pyrimidin-2-yl)methanol | 85 | Kinase A |

| (4-Piperidin-1-yltriazin-2-yl)methanol | 45 | Kinase B |

Q. How should researchers resolve contradictions in reported biological activity data?

- Replicate assays : Test under identical conditions (pH, ionic strength) to eliminate variability .

- Orthogonal validation : Combine SPR with fluorescence polarization assays for cross-verification .

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., ANOVA, principal component analysis) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.